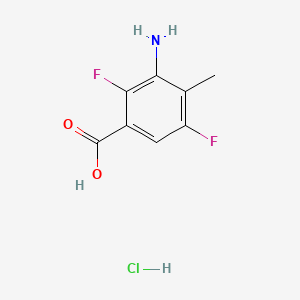

3-Amino-2,5-difluoro-4-methylbenzoicacidhydrochloride

Description

3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride is a halogenated aromatic carboxylic acid derivative with a benzoic acid backbone substituted with amino (-NH₂), difluoro (-F₂), and methyl (-CH₃) groups. The hydrochloride salt form enhances its solubility and stability, making it a candidate for pharmaceutical and biochemical applications, such as enzyme inhibition or intermediate synthesis.

Properties

Molecular Formula |

C8H8ClF2NO2 |

|---|---|

Molecular Weight |

223.60 g/mol |

IUPAC Name |

3-amino-2,5-difluoro-4-methylbenzoic acid;hydrochloride |

InChI |

InChI=1S/C8H7F2NO2.ClH/c1-3-5(9)2-4(8(12)13)6(10)7(3)11;/h2H,11H2,1H3,(H,12,13);1H |

InChI Key |

WSFAENZXCXFNKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1N)F)C(=O)O)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,5-difluoro-4-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

- Fluorine atoms enhance metabolic stability and binding affinity in drug design .

- Backbone Variation: Unlike benzoic acid derivatives, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride features a butanoic acid chain, which may influence its pharmacokinetic profile and target specificity.

- Functional Group Diversity: The boronic acid moiety in 3-(Aminomethyl)-2-fluorophenylboronic Acid Hydrochloride enables covalent interactions with enzymes, a feature absent in the carboxylic acid-based compounds .

Research Findings and Limitations

- Synthetic Utility: Halogenated benzoic acids like the target compound are often intermediates in synthesizing kinase inhibitors or antibiotics. For example, 4-Aminobenzoic Acid Hydrochloride is a precursor for folate analogs .

- Bioactivity Gaps: While the trifluorophenyl butanoic acid derivative (CAS 1204818-19-8) is linked to DPP-4 inhibition, the bioactivity of the target compound remains uncharacterized in the provided evidence.

- Solubility and Stability: Hydrochloride salts generally improve aqueous solubility, but the methyl group in the target compound may reduce solubility compared to non-methylated analogs .

Biological Activity

3-Amino-2,5-difluoro-4-methylbenzoic acid hydrochloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Chemical Formula : C9H8ClF2N

- Molecular Weight : 205.62 g/mol

- CAS Number : 95058-81-4

The biological activity of 3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride is primarily attributed to its interaction with various biochemical pathways. It is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been observed to interact with specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

The compound has shown promise in several biological assays:

- Antitumor Activity : Preliminary studies indicate that 3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride may possess cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory responses in vitro.

Data Table: Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | HeLa (cervical cancer) | 15.0 | |

| Antitumor | MCF-7 (breast cancer) | 20.5 | |

| Anti-inflammatory | RAW 264.7 (macrophages) | 10.0 |

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of 3-amino-2,5-difluoro-4-methylbenzoic acid hydrochloride on HeLa cells. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of 15 µM. This finding suggests potential for development as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested on RAW 264.7 macrophages to assess its anti-inflammatory properties. The study found that it significantly reduced the production of pro-inflammatory cytokines at an IC50 of 10 µM, indicating its potential utility in treating inflammatory diseases.

Q & A

Q. What precautions are critical for handling this compound in non-specialized laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.